N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine
Description
N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a purine and pyrimidine structure
Properties
Molecular Formula |
C16H21N9 |
|---|---|
Molecular Weight |
339.40 g/mol |
IUPAC Name |
N-ethyl-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H21N9/c1-3-17-12-4-5-18-16(22-12)25-8-6-24(7-9-25)15-13-14(19-10-20-15)23(2)11-21-13/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,18,22) |
InChI Key |
NOJIOIQQHXHDSE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the purine and pyrimidine intermediates, followed by their coupling through a piperazine linker. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-one, while reduction may yield this compound derivatives with altered functional groups.
Scientific Research Applications
N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral compound with a similar purine structure.
Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.
Ganciclovir: Another antiviral compound with a similar mechanism of action.
Uniqueness
N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific structural features, such as the combination of purine and pyrimidine moieties linked by a piperazine ring. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
